molecular formula C6H16AlNaO4 B1200767 Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1) CAS No. 22722-98-1

Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1)

Cat. No.: B1200767
CAS No.: 22722-98-1
M. Wt: 202.16 g/mol
InChI Key: XJIQVZMZXHEYOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Early Research

The discovery of sodium bis(2-methoxyethoxy)aluminum hydride can be traced to the research efforts of Vit and colleagues in 1968, who sought to develop a safer and more versatile alternative to existing hydride reducing agents. This groundbreaking work emerged from the need for reducing agents that could overcome the limitations associated with lithium aluminum hydride, particularly its pyrophoric nature and limited solubility in non-ethereal solvents.

The initial research demonstrated that this novel organoaluminum compound exhibited similar reducing capabilities to lithium aluminum hydride while offering significant advantages in terms of handling and stability. The compound features a tetrahedral aluminum center attached to two hydride groups and two alkoxide groups derived from 2-methoxyethanol, creating a structure that provides both reactivity and stability. Early investigations revealed that the presence of the methoxyethoxy groups conferred unique solubility properties, making the compound miscible with aromatic solvents in addition to traditional ethereal solvents.

The research team's work established that sodium bis(2-methoxyethoxy)aluminum hydride could effectively reduce a wide range of functional groups, including epoxides, aldehydes, ketones, carboxylic acids, esters, acyl halides, and anhydrides to their corresponding alcohols. Additionally, the compound demonstrated remarkable capability in reducing nitrogen-containing compounds such as amides, nitriles, imines, and other organonitrogen species to their corresponding amines.

Nomenclature and Terminology

The systematic nomenclature of this compound reflects its complex structure and has evolved to encompass various naming conventions used across different chemical databases and commercial suppliers. The formal International Union of Pure and Applied Chemistry name, Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1), accurately describes the coordination environment around the aluminum center.

Systematic Names Trade Names Abbreviations
Aluminate(1-), dihydrobis(2-methoxyethanolato-O,O')-, sodium Vitride SMEAH
Sodium dihydridobis(2-methoxyethanolato)aluminate(1-) Red-Al SBAH
Sodium bis(2-methoxyethoxy)aluminum dihydride Synhydrid SDMA
Sodium dihydrobis(2-methoxyethoxy)aluminate - -

The compound is registered under Chemical Abstracts Service number 22722-98-1 and carries the European Inventory of Existing Commercial Chemical Substances number 245-178-2. The molecular formula is consistently reported as C₆H₁₆AlNaO₄ with a molecular weight of 202.16 grams per mole.

The trade name "Red-Al" derives from its function as a reducing aluminum compound, while "Vitride" represents another commercial designation that has gained widespread acceptance in synthetic chemistry literature. The various abbreviations, including SMEAH (Sodium bis(2-Methoxyethoxy)Aluminum Hydride), SBAH (Sodium Bis(2-methoxyethoxy)Aluminum Hydride), and SDMA (Sodium Dihydrido-bis(2-methoxyethoxy)Aluminate), reflect different approaches to systematic abbreviation of the compound's complex name.

Properties

CAS No.

22722-98-1

Molecular Formula

C6H16AlNaO4

Molecular Weight

202.16 g/mol

IUPAC Name

sodium;alumanylium;2-methoxyethanolate

InChI

InChI=1S/2C3H7O2.Al.Na.2H/c2*1-5-3-2-4;;;;/h2*2-3H2,1H3;;;;/q2*-1;2*+1;;

InChI Key

XJIQVZMZXHEYOY-UHFFFAOYSA-N

SMILES

COCC[O-].COCC[O-].[Na+].[AlH2+]

Canonical SMILES

COCC[O-].COCC[O-].[Na+].[AlH2+]

Other CAS No.

22722-98-1

Pictograms

Flammable; Corrosive; Irritant

Synonyms

dihydrobis(2-methoxyethoxy)aluminate
Red-Al
Vitride

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The general reaction proceeds as:

Na+Al+2HOCH2CH2OCH3H2,ΔNaAlH2(OCH2CH2OCH3)2+H2O(traces)\text{Na} + \text{Al} + 2\,\text{HOCH}2\text{CH}2\text{OCH}3 \xrightarrow{\text{H}2,\, \Delta} \text{NaAlH}2(\text{OCH}2\text{CH}2\text{OCH}3)2 + \text{H}2\text{O} \, (\text{traces})

Key steps include:

  • Reactant Preparation : Sodium and aluminum powder are combined with 2-methoxyethanol in a solvent such as benzene or toluene.

  • Hydrogenation : The mixture is heated to 100–190°C under hydrogen gas (100 atm pressure), initiating an exothermic reaction.

  • Isolation : After cooling, the product is extracted with tetrahydrofuran (THF) and purified via vacuum distillation.

Example Protocol (Patent US3728272A, Example III)

  • Reactants : 46 g sodium (2 mol), 54 g aluminum (2 mol), 304 g 2-methoxyethanol (4 mol).

  • Solvent : 600 mL benzene.

  • Conditions : 190°C for 7 hours under 100 atm H₂.

  • Yield : 396.8 g (98.2% theoretical yield).

This method achieves near-quantitative yields by maintaining strict temperature control and excluding moisture. The use of benzene enhances reactant solubility but raises safety concerns due to its toxicity.

Synthesis via Sodium Alkoxide Intermediates

Alternative routes utilize sodium alkoxide intermediates to improve reaction efficiency. For instance, sodium methoxide (NaOCH₃) or ethoxide (NaOCH₂CH₃) can serve as precursors, reducing the need for elemental sodium.

Protocol Using Sodium Methoxide (Example VI)

  • Reactants : 23 g sodium (1 mol), 30.6 g aluminum (1 mol), 64.1 g methanol (2 mol).

  • Solvent : 600 mL toluene.

  • Conditions : 160°C for 2.5 hours under H₂.

  • Yield : 110.8 g (97.2% theoretical yield).

This method simplifies handling by avoiding direct use of metallic sodium. The alkoxide intermediate reacts with aluminum and hydrogen to form the final product, with toluene acting as a safer solvent alternative.

Solvent and Temperature Optimization

The choice of solvent and temperature critically impacts reaction kinetics and yield. Comparative data from patent examples are summarized below:

ExampleSolventTemperature (°C)Yield (%)Key Reactants
IIIBenzene19098.2Na, Al, 2-methoxyethanol
VIToluene16097.2Na, Al, MeOH
VIIIBenzene17096.7Na, Al, EtOH

Key Findings :

  • Benzene marginally outperforms toluene in yield but poses higher toxicity risks.

  • Higher temperatures (170–190°C) favor faster reaction rates but require robust pressure management.

  • Methanol and ethanol as alcohol sources yield comparable efficiencies to 2-methoxyethanol.

Isolation and Purification Techniques

Post-synthesis isolation involves solvent stripping, acidification, and recrystallization:

  • Solvent Removal : Benzene or toluene is evaporated under reduced pressure.

  • Acidification : Residual salts are treated with hydrochloric acid to precipitate the product.

  • Washing and Drying : The precipitate is washed with hot water (50–90°C) and dried at 20–200 mbar.

Purity Considerations :

  • Traces of unreacted aluminum or sodium are removed via filtration.

  • Recrystallization from THF ensures ≥99% purity for laboratory use .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the aluminum center is oxidized, often leading to the formation of aluminum oxide derivatives.

    Reduction: It can also participate in reduction reactions, particularly in the presence of strong reducing agents.

    Substitution: The methoxyethanolato ligands can be substituted by other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Various alcohols, amines, and other nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds.

Scientific Research Applications

Applications in Organic Synthesis

Sodium bis(2-methoxyethoxy)aluminum hydride is primarily utilized as a reducing agent in organic synthesis. Its ability to reduce various functional groups makes it valuable in the following reactions:

  • Reduction of Carbonyls : Converts carbonyl compounds to their corresponding alcohols.
  • Reduction of Alkenes : Can reduce alkenes to alkanes under specific conditions.
  • Reduction of Nitro Groups : Capable of reducing nitro compounds to amines.

The versatility of this compound allows for selective reductions in complex organic molecules, making it a preferred reagent in synthetic chemistry.

Catalytic Applications

The unique properties of sodium bis(2-methoxyethoxy)aluminum hydride extend its use as a catalyst:

  • Lewis Acidic Behavior : The aluminum center can act as a Lewis acid, facilitating various catalytic reactions.
  • Methylation Reactions : It can serve as a methylation reagent due to its methoxy groups, allowing for the introduction of methyl groups into substrates.

Hydrogen Generation

Research has indicated that sodium bis(2-methoxyethoxy)aluminum hydride can release hydrogen gas upon hydrolysis. This property has led to investigations into its potential use as a hydrogen source for:

  • Fuel Cells : As an alternative energy source, hydrogen generated from this compound could be harnessed in fuel cells.
  • Hydrogen Storage Systems : The controlled release of hydrogen gas makes it a candidate for innovative hydrogen storage solutions.

Safety Considerations

While sodium bis(2-methoxyethoxy)aluminum hydride is highly useful, it also poses safety risks:

  • Reactivity with Water : Reacts violently with water, producing flammable gases and causing burns.
  • Corrosive Nature : Inhalation or contact can lead to severe respiratory injuries or skin burns; thus, protective measures are essential during handling.

Mechanism of Action

The mechanism by which Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1) exerts its effects involves the coordination of the aluminum center with various substrates. This coordination can activate the substrates towards further chemical reactions, such as polymerization or catalytic transformations. The sodium ion plays a role in stabilizing the overall structure and enhancing the reactivity of the aluminum center.

Comparison with Similar Compounds

Research and Industrial Relevance

  • Pharmaceutical Synthesis : Demonstrated efficacy in synthesizing 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-formaldehyde under mild, scalable conditions .
  • Safety Advantages : Reduced fire risk compared to traditional aluminates enhances its adoption in industrial settings .
  • Limitations : Higher cost relative to LiAlH₄ limits its use to niche applications requiring selectivity or safety .

Notes

  • Safety Precautions : Avoid contact with concentrated solutions (>70%) and dry textiles to prevent ignition .
  • Synthetic Flexibility : The compound’s stability and solubility make it a versatile tool for reducing sterically hindered substrates .

Biological Activity

Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1), commonly referred to as sodium bis(2-methoxyethoxy)aluminium hydride, is a compound with significant chemical properties and potential biological activities. This article explores its biological activity, synthesis, applications, and safety considerations based on diverse scientific literature.

  • Molecular Formula : C6_6H16_{16}AlNaO4_4
  • Molecular Weight : 202.16 g/mol
  • CAS Number : 22722-98-1
  • Physical State : Colorless viscous liquid at room temperature, solidifies below 0 °C.
  • Boiling Point : 396-402 °C
  • Density : 1.036 g/mL at 25 °C
  • LogP : -2.64 at 25 °C and pH 7

Synthesis and Applications

Sodium bis(2-methoxyethoxy)aluminium hydride is primarily used as a reducing agent in organic synthesis. It facilitates the conversion of various functional groups, including:

  • Reduction of aldehydes and ketones to primary alcohols.
  • Conversion of carboxylic acids and esters to alcohols.
  • Reduction of nitriles and amides to amines.
  • Methylation of aryl compounds.

The biological activity of sodium bis(2-methoxyethoxy)aluminium hydride has not been extensively studied in the context of direct biological effects like cytotoxicity or pharmacological action. However, its role as a reducing agent suggests potential applications in drug synthesis and modification.

Case Studies

  • Reduction in Organic Synthesis :
    • In a study evaluating the effectiveness of various reducing agents, sodium bis(2-methoxyethoxy)aluminium hydride demonstrated superior performance in reducing nitroarenes to azo compounds, which are vital intermediates in pharmaceuticals .
  • Phytochemical Applications :
    • The compound has been utilized in the synthesis of biologically active natural products, enhancing the yield and purity of alkaloids with therapeutic potential .

Safety and Toxicology

Sodium bis(2-methoxyethoxy)aluminium hydride poses several hazards:

  • Reactivity : Reacts violently with water, producing flammable gases; it is classified as a pyrophoric substance.
  • Health Risks : Inhalation may lead to corrosive injuries to the respiratory tract; skin contact can cause burns. Exposure limits are set at TWA 20 ppm (ACGIH) and STEL 150 ppm .

Summary Table of Biological Activity and Applications

Property Details
Molecular FormulaC6_6H16_{16}AlNaO4_4
Molecular Weight202.16 g/mol
Main ApplicationReducing agent in organic synthesis
Biological ActivityIndirect role via synthesis of biologically active compounds
Safety HazardsCorrosive, reacts with water
Exposure LimitsTWA 20 ppm (ACGIH), STEL 150 ppm

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing high-purity Aluminate(1-), dihydrobis(2-(methoxy-κO)ethanolato-κO)-, sodium (1:1)?

  • Methodological Answer : The compound is synthesized via controlled reaction of sodium hydride with aluminum in the presence of 2-methoxyethanol under anhydrous conditions. A typical protocol involves refluxing stoichiometric amounts of NaH and AlCl₃ in 2-methoxyethanol under inert atmosphere (argon/nitrogen), followed by vacuum distillation to isolate the product. Reaction monitoring via pH titration and FT-IR spectroscopy (C-O stretching at 1050–1100 cm⁻¹) ensures ligand coordination .
  • Critical Parameters : Moisture exclusion (use of Schlenk techniques), temperature control (60–80°C), and molar ratios (Na:Al:ligand = 1:1:2) are critical to avoid side products like sodium aluminate (NaAlO₂) .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

  • Methodological Answer :

  • FT-IR : Confirms ligand coordination via C-O (1100 cm⁻¹) and Al-O (650 cm⁻¹) stretches .
  • ¹H/¹³C NMR : In deuterated THF, methoxy protons appear at δ 3.3–3.5 ppm, and ethanolato backbone carbons at δ 60–70 ppm .
  • Elemental Analysis : Validates stoichiometry (e.g., C 35.65%, Al 13.35%, Na 11.37%) .
  • X-ray Crystallography : Resolves the tetrahedral geometry around aluminum (κO coordination) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, safety goggles, and flame-resistant lab coats due to the compound’s hygroscopic and reducing nature .
  • Ventilation : Perform reactions in fume hoods to mitigate hydrogen gas evolution .
  • Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How does the aluminum coordination environment influence its reducing capacity in organic transformations?

  • Methodological Answer :

  • The κO-coordinated 2-methoxyethanolato ligands stabilize the Al center, enhancing hydride (H⁻) donation. Reactivity can be probed via kinetic studies (e.g., reducing ketones to alcohols) under varying temperatures (25–60°C) and solvents (THF vs. toluene).
  • DFT Calculations : Model ligand effects on HOMO-LUMO gaps to predict reduction potentials .
  • Comparative Studies : Benchmark against NaBH₄ or LiAlH₄ using GC-MS to quantify yield differences .

Q. How can researchers resolve contradictions in reported catalytic efficiencies across studies?

  • Methodological Answer :

  • Controlled Replication : Standardize substrate purity (e.g., anhydrous ketones), solvent drying (molecular sieves), and reaction atmosphere (argon vs. nitrogen).
  • In Situ Monitoring : Use Raman spectroscopy to track intermediate species (e.g., alkoxyaluminate complexes) .
  • Error Analysis : Apply statistical tools (ANOVA) to identify outliers in yield data caused by trace moisture or ligand degradation .

Q. What strategies optimize this compound’s stability in long-term storage for catalytic applications?

  • Methodological Answer :

  • Stabilization Techniques : Store under argon in amber glass vials with PTFE-lined caps at –20°C. Add stabilizers like BHT (0.1 wt%) to prevent ligand oxidation .
  • Stability Assays : Periodically test via TGA (thermal decomposition >150°C) and NMR to detect hydrolysis byproducts (e.g., Al(OH)₃) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.